2-Fluoro-2-methylcyclohexan-1-ol
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Overview
Description
2-Fluoro-2-methylcyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a fluorine atom and a methyl group at the second carbon, and a hydroxyl group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-methylcyclohexan-1-ol typically involves the fluorination of 2-methylcyclohexanone followed by reduction. One common method is the reaction of 2-methylcyclohexanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting 2-fluoro-2-methylcyclohexanone is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-fluoro-2-methylcyclohexanone.
Reduction: The compound can be reduced to form 2-fluoro-2-methylcyclohexane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: 2-Fluoro-2-methylcyclohexanone.
Reduction: 2-Fluoro-2-methylcyclohexane.
Substitution: Products depend on the substituent introduced, such as 2-iodo-2-methylcyclohexan-1-ol.
Scientific Research Applications
2-Fluoro-2-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-methylcyclohexan-1-ol involves interactions with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and interactions with enzymes and receptors. The hydroxyl group allows for hydrogen bonding, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexan-1-ol: Lacks the fluorine atom, resulting in different chemical properties.
2-Fluorocyclohexan-1-ol: Lacks the methyl group, affecting its steric and electronic properties.
2-Fluoro-2-methylcyclohexane: Lacks the hydroxyl group, leading to different reactivity and applications.
Uniqueness
2-Fluoro-2-methylcyclohexan-1-ol is unique due to the combination of the fluorine atom, methyl group, and hydroxyl group on the cyclohexane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H13FO |
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Molecular Weight |
132.18 g/mol |
IUPAC Name |
2-fluoro-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H13FO/c1-7(8)5-3-2-4-6(7)9/h6,9H,2-5H2,1H3 |
InChI Key |
CMASZGHZLIRSAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1O)F |
Origin of Product |
United States |
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